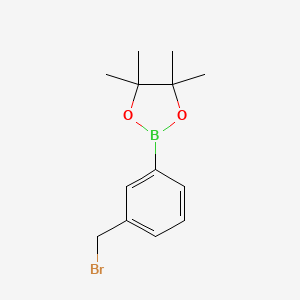

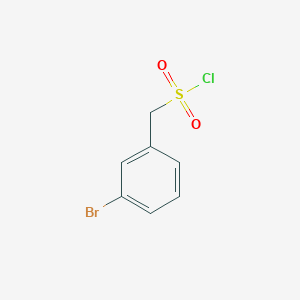

2-(3-(Bromométhyl)phényl)-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane

Vue d'ensemble

Description

The compound "2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" is not directly described in the provided papers. However, similar compounds with variations in their molecular structure have been synthesized and analyzed, which can provide insights into the chemical behavior and properties of the compound . For instance, the synthesis of related dioxaborolane compounds involves various organic reactions, including condensation, reduction, sulfonylation, and bromination processes . The molecular structures of these compounds have been characterized using techniques such as X-ray diffraction and NMR spectroscopy .

Synthesis Analysis

The synthesis of related dioxaborolane compounds typically involves multi-step organic reactions. For example, the synthesis of 1,3-dioxolane-4,5-bis(bromomethyl)-2-phenyl was achieved through benzaldehyde condensation, reduction with AlLiH4, sulfonylation, and subsequent bromination with LiBr . Similarly, the synthesis of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was performed using rhodium-catalyzed hydroboration of allyl phenyl sulfone . These methods suggest that the synthesis of the compound would likely involve a sequence of carefully controlled reactions to introduce the appropriate functional groups and achieve the desired molecular architecture.

Molecular Structure Analysis

The molecular structure of dioxaborolane derivatives has been extensively studied using X-ray diffraction, revealing details such as crystal system, space group, lattice constants, and unit cell parameters . For example, the crystal structure of a related compound was found to be orthorhombic with specific lattice constants and a calculated density . The boron atom in these structures is typically tetracoordinated, indicating a stable configuration within the molecule. The orientation of substituents on the dioxaborolane ring, such as the phenyl group, can vary between equatorial and axial positions, influencing the overall conformation of the molecule .

Chemical Reactions Analysis

The reactivity of dioxaborolane derivatives can be influenced by the orientation and electronic properties of the substituents attached to the boron center. For instance, the insertion of dichlorocarbene into carbon-hydrogen bonds of related compounds has been observed, leading to the formation of insertion products that can undergo further reactions such as pyrolysis to yield chlorocyclopropanes . The differences in chemical reactivity between regioisomers of pyridin-2-ylboron derivatives have been attributed to the orientation of the dioxaborolane ring and the distribution of HOMO and LUMO .

Physical and Chemical Properties Analysis

The physical and chemical properties of dioxaborolane derivatives are closely related to their molecular structure. The conformational analysis of these compounds, supported by NMR spectroscopy and DFT calculations, reveals the preferred conformations in both the solid state and solution . The solvation effects and potential barriers for internal rotation of substituent groups have also been studied, providing insights into the dynamic behavior of these molecules in different environments. The stability and reactivity of these compounds can be further understood by examining the electronic distribution within the molecule, as indicated by ab initio calculations .

Applications De Recherche Scientifique

Systèmes d'administration de médicaments

L'ester pinacolique de l'acide phénylboronique a été utilisé dans le développement de systèmes d'administration de médicaments. Par exemple, il a été modifié structurellement avec de l'acide hyaluronique pour créer un système sensible aux espèces réactives de l'oxygène (ROS) pour la délivrance de la curcumine, un composé actif ayant des propriétés médicinales .

Couplage de Suzuki–Miyaura

Ce composé sert de substrat dans les réactions de couplage de Suzuki–Miyaura, qui sont largement utilisées en synthèse organique pour former des liaisons carbone-carbone. Il a été spécifiquement utilisé dans l'étude du couplage de divers iodures d'aryle sur Silia Cat Pd (0) .

Préparation de dérivés de sulfinamide

Il peut être mis à réagir avec du trifluorure de diéthylaminosulfure (DAST) et du phényltrifluoroborate de potassium pour préparer des dérivés de sulfinamide, qui sont précieux dans divers processus de synthèse chimique .

Blocs de construction de la synthèse organique

Les esters boroniques de pinacol, y compris l'ester pinacolique de l'acide phénylboronique, sont considérés comme des blocs de construction précieux en synthèse organique en raison de leur stabilité et de leur réactivité .

Protodéboronation catalytique

Il existe des recherches sur la protodéboronation catalytique des esters boroniques de pinacol utilisant une approche radicalaire, ce qui est significatif car la protodéboronation n'est pas bien développée par rapport aux autres protocoles de déboronation fonctionnalisante .

Sélection pour le couplage de Suzuki–Miyaura

Les réactifs organoborés du composé sont sélectionnés pour le couplage de Suzuki–Miyaura en raison de leurs conditions de réaction douces, de leur tolérance aux groupes fonctionnels, de leur stabilité et de leur nature écologiquement bénigne .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as (3-Bromomethylphenyl)boronic acid pinacol ester, is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation , which is a key step in the Suzuki–Miyaura coupling reaction . In this process, the boron reagent transfers formally nucleophilic organic groups to a palladium catalyst . This interaction results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by this compound, affects the biochemical pathway of carbon-carbon bond formation . The downstream effects include the synthesis of complex organic compounds through the formation of new carbon-carbon bonds .

Pharmacokinetics

It’s known that boronic esters like this compound are generally stable and readily prepared , suggesting good bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds, leading to the synthesis of complex organic compounds . This is a crucial step in many organic synthesis reactions, including the production of pharmaceuticals and other fine chemicals .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Additionally, the stability of the compound can be influenced by factors such as temperature and pH.

Analyse Biochimique

Biochemical Properties

2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. This compound interacts with enzymes and proteins involved in these reactions, such as palladium-catalyzed enzymes used in Suzuki-Miyaura coupling . The nature of these interactions involves the formation of a complex between the palladium catalyst and the boron atom in the dioxaborolane ring, facilitating the transfer of the bromomethyl group to the target molecule.

Cellular Effects

The effects of 2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . Additionally, it may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, 2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects through specific binding interactions with biomolecules. The bromomethyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to enzyme inhibition or activation . This compound can also induce changes in gene expression by binding to DNA or RNA, affecting transcription and translation processes. The dioxaborolane moiety plays a crucial role in stabilizing these interactions, enhancing the compound’s overall reactivity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species . Over time, it may undergo degradation, leading to the formation of by-products that can affect cellular function. Long-term studies in vitro and in vivo have shown that prolonged exposure to this compound can result in cumulative effects on cellular processes, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of 2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing specific biochemical pathways or modulating immune responses . At high doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain dosage level triggers a significant change in the compound’s impact on biological systems.

Metabolic Pathways

2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation . This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can further participate in biochemical processes. The presence of the dioxaborolane ring enhances its reactivity, allowing it to influence metabolic flux and alter metabolite levels in cells.

Transport and Distribution

Within cells and tissues, 2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its distribution to various tissues. Its binding to transport proteins can also influence its bioavailability and overall effectiveness.

Subcellular Localization

The subcellular localization of 2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is critical for its activity and function This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications For example, it may localize to the nucleus, where it can interact with DNA and regulatory proteins, or to the mitochondria, affecting cellular respiration and energy production

Propriétés

IUPAC Name |

2-[3-(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BBrO2/c1-12(2)13(3,4)17-14(16-12)11-7-5-6-10(8-11)9-15/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUIYGXGXVOHAFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378335 | |

| Record name | 2-[3-(Bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

214360-74-4 | |

| Record name | 2-[3-(Bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214360-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[3-(Bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[3-(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

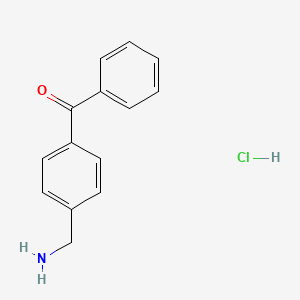

![N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride](/img/structure/B1271462.png)

![2-[1-Amino-2-(3-chlorophenoxy)ethylidene]-malononitrile](/img/structure/B1271485.png)

![2-[1-Amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile](/img/structure/B1271486.png)